Cas no 1914-02-9 (3,3-Dimethylindoline)

3,3-Dimethylindoline is a heterocyclic organic compound featuring an indoline core with two methyl groups at the 3-position. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s rigid framework and electron-rich nature facilitate its use in constructing complex molecular architectures, such as indole derivatives and spirocyclic systems. Its compatibility with various reaction conditions, including catalytic hydrogenation and cross-coupling, underscores its versatility. Additionally, the dimethyl substitution improves steric control in synthetic pathways, enabling selective functionalization. 3,3-Dimethylindoline is preferred for its consistent purity and reliability in high-value chemical applications.
3,3-Dimethylindoline structure
3,3-Dimethylindoline structure
Product Name:3,3-Dimethylindoline
CAS No:1914-02-9
MF:C10H13N
MW:147.216922521591
MDL:MFCD11847210
CID:1089196
PubChem ID:11804912
Update Time:2025-10-29

3,3-Dimethylindoline Chemical and Physical Properties

Names and Identifiers

    • 3,3-Dimethylindoline
    • 3,3-diMethyl-2,3-dihydro-1H-indole
    • 1H-Indole, 2,3-dihydro-3,3-dimethyl-
    • 2,3-DIHYDRO-3,3-DIMETHYL-1H-INDOLE
    • 3-dimethylindoline
    • SRCCLYMWDRNUAF-UHFFFAOYSA-N
    • PB13437
    • 1H-Indole,2,3-dihydro-3,3-dimethyl-
    • AK139225
    • 1914-02-9
    • MFCD11847210
    • SY097828
    • DB-337863
    • 3,3-dimethyl-1,2-dihydroindole
    • A919216
    • 3 pound not3-Dimethylindoline
    • AKOS006237207
    • CS-0051621
    • EN300-60532
    • DTXSID00473018
    • AMY31746
    • BAA91402
    • SCHEMBL1031209
    • DS-6539
    • MDL: MFCD11847210
    • Inchi: 1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3
    • InChI Key: SRCCLYMWDRNUAF-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(C)(C)C1

Computed Properties

  • Exact Mass: 147.10489
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • PSA: 12.03

3,3-Dimethylindoline Security Information

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3,3-Dimethylindoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1914-02-9)3,3-Dimethylindoline
Order Number:A919216
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:09
Price ($):276.0
Email:sales@amadischem.com

Additional information on 3,3-Dimethylindoline

Introduction to 3,3-Dimethylindoline (CAS No. 1914-02-9)

3,3-Dimethylindoline, identified by the chemical compound code CAS No. 1914-02-9, is a heterocyclic organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its indoline core structure with two methyl substituents at the 3-position, exhibits a unique set of chemical and biological properties that make it a valuable scaffold for drug discovery and material science applications.

The indoline moiety is a fused benzene and pyrrole ring system, which is known for its presence in various bioactive natural products and pharmaceuticals. The introduction of methyl groups at the 3-position of the indoline ring modifies its electronic and steric properties, influencing its reactivity and biological interactions. This structural feature has been leveraged in the design of novel compounds with potential therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 3,3-dimethylindoline, making it more accessible for research purposes. The synthesis typically involves condensation reactions between appropriate precursors, such as ketones and ammonia derivatives, followed by cyclization steps to form the indoline ring system. The presence of methyl groups enhances the stability and lipophilicity of the molecule, which can be advantageous for membrane permeability and metabolic stability in drug candidates.

In the realm of pharmaceutical research, 3,3-dimethylindoline has been investigated for its potential role as an intermediate in the synthesis of more complex molecules. Its indoline core is a privileged structure in medicinal chemistry, often found in drugs targeting neurological disorders, cancer, and infectious diseases. The modifications introduced at the 3-position can fine-tune the pharmacokinetic properties of derivatives, making them more suitable for specific therapeutic indications.

One of the most compelling areas of research involving 3,3-dimethylindoline is its application as a building block for small-molecule inhibitors. Studies have demonstrated its utility in developing compounds that interact with biological targets such as enzymes and receptors. For instance, derivatives of 3,3-dimethylindoline have shown promise in inhibiting kinases involved in cancer progression. The ability to modify the indoline scaffold allows researchers to explore a wide range of biological activities by altering substituents at various positions.

The chemical reactivity of 3,3-dimethylindoline also makes it a valuable tool in material science. Its ability to undergo various functionalization reactions enables the creation of polymers and advanced materials with tailored properties. For example, polymers incorporating indoline moieties have been explored for their potential use in organic electronics and photovoltaic devices due to their optoelectronic characteristics.

Recent studies have highlighted the role of 3,3-dimethylindoline in modulating biological pathways relevant to neurodegenerative diseases. The indoline scaffold is known to interact with certain neurotransmitter receptors and ion channels, suggesting its potential as a lead compound for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Further investigation into its derivatives could uncover novel therapeutic strategies.

The synthesis and application of 3,3-dimethylindoline derivatives continue to be an active area of research due to their diverse biological activities and synthetic versatility. Advances in computational chemistry have also facilitated the design of new analogs with improved properties using virtual screening methods. This combination of experimental synthesis and computational modeling accelerates the discovery process.

In conclusion,3,3-Dimethylindoline (CAS No. 1914-02-9) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for designing molecules with tailored functionalities, making it a cornerstone in modern chemical research. As our understanding of its properties continues to grow,3,3-dimethylindoline will undoubtedly play a pivotal role in future discoveries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1914-02-9)3,3-Dimethylindoline
A919216
Purity:99%
Quantity:5g
Price ($):276.0
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